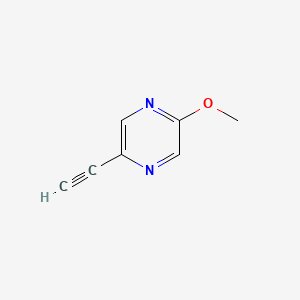

2-Ethynyl-5-methoxypyrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynyl-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-9-7(10-2)5-8-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBDPVUIUFCVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305314 | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-62-4 | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374115-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-ethynyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Ethynyl 5 Methoxypyrazine and Its Derivatives

Precursor Synthesis and Functionalization Routes

The assembly of the target molecule begins with the preparation of appropriately substituted pyrazine (B50134) intermediates. This foundational stage involves the synthesis of halogenated pyrazines and the subsequent introduction of the methoxy (B1213986) substituent.

Synthesis of Halogenated Pyrazine Precursors

The synthesis of halogenated pyrazines serves as a critical entry point for further functionalization. The pyrazine ring's electron-deficient nature facilitates certain substitution reactions, while also requiring specific strategies for regioselective halogenation. researchgate.net Halogen atoms, particularly chlorine, bromine, and iodine, act as versatile leaving groups for subsequent cross-coupling reactions.

Common strategies for synthesizing halogenated pyrazines include:

Direct Halogenation: While direct halogenation can be challenging to control, methods for the chlorination and bromination of pyrazine derivatives have been developed. For instance, the synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyrazine (B12499965) involves the bromination of a chloropyrazine precursor.

From Aminopyrazines: A widely used method involves the conversion of an amino group on the pyrazine ring to a halogen via Sandmeyer-type reactions. For example, 2-amino-5-chloropyrazine (B1281452) can be converted to 2-chloro-5-fluoropyrazine (B2970079) through a diazotization reaction in the presence of HBF₄. mdpi.com A similar transformation can yield chloro, bromo, or iodo derivatives using the appropriate copper or potassium salts.

From Hydroxypyrazines (Pyrazinones): Hydroxypyrazines can be converted to chloropyrazines using chlorinating agents like phosphorus oxychloride (POCl₃). This is a common step in the synthesis of various functionalized pyrazines. mdpi.com

For the synthesis of 2-ethynyl-5-methoxypyrazine, a key precursor is a 2,5-disubstituted pyrazine, such as 2-chloro-5-iodopyrazine (B1453444) or 2-bromo-5-chloropyrazine. The differential reactivity of the two halogen atoms can be exploited for selective, stepwise functionalization.

Introduction of the Methoxy Substituent

The methoxy group is typically introduced onto the pyrazine ring via a nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyrazine precursor is treated with a source of methoxide (B1231860), most commonly sodium methoxide in methanol (B129727). The electron-withdrawing nature of the pyrazine nitrogens facilitates the displacement of a halide by the methoxide nucleophile.

A representative reaction is the synthesis of 2-chloro-3-methoxypyrazine, where 2,3-dichloropyrazine (B116531) is refluxed with sodium in methanol, resulting in the selective replacement of one chlorine atom. prepchem.com Similarly, 6-chloropyrazine-2-carbonitrile (B1346822) can be converted to its 6-methoxy derivative using sodium methoxide. clockss.org This established methodology is directly applicable to the synthesis of 2-halo-5-methoxypyrazine intermediates, such as 2-chloro-5-methoxypyrazine (B1353803) accelachem.com or 2-iodo-5-methoxypyrazine (B3170356) impurity.comnih.gov, from their corresponding dihalogenated precursors. The choice of the halogen to be substituted versus the one retained for the subsequent ethynylation step depends on their relative reactivity (I > Br > Cl).

Ethynylation Strategies

The introduction of the terminal alkyne is the defining step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this transformation.

Sonogashira Cross-Coupling Reactions (e.g., from silylated alkynes)

The Sonogashira coupling is one of the most efficient methods for forming C(sp²)–C(sp) bonds and is widely applied in the synthesis of aryl- and heteroarylalkynes. mdpi.com The reaction typically involves the coupling of a heteroaryl halide (e.g., 2-iodo-5-methoxypyrazine) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.org

To avoid the self-coupling of the terminal alkyne, a common strategy is to use a silylated alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The reaction proceeds as follows:

Coupling: The 2-halo-5-methoxypyrazine precursor is coupled with TMS-acetylene under Sonogashira conditions. Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are frequently used. thieme-connect.debeilstein-journals.org

Deprotection: The resulting 2-((trimethylsilyl)ethynyl)-5-methoxypyrazine is then treated with a fluoride (B91410) source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to remove the trimethylsilyl (B98337) protecting group, yielding the desired this compound.

This two-step sequence is highly reliable and has been used to synthesize analogous compounds like 2-ethynyl-5-methoxyaniline. chemicalbook.com Recent advancements have led to the development of highly active palladium catalysts that can function under mild, copper-free conditions, even at room temperature and with very low catalyst loadings. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling

| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF | Classic, widely used conditions. | mdpi.comthieme-connect.de |

| Aryl/Heteroaryl Bromide | Terminal Alkyne | Pd(II) β-oxoiminatophosphane | Piperidine | Solvent-free | Copper-free, mild conditions, low catalyst loading. | organic-chemistry.org |

| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | None (in IL) | γ-valerolactone-based Ionic Liquid | Copper- and auxiliary base-free, bio-based solvent. | beilstein-journals.org |

| 2-Iodoaniline derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | Not specified | Use of silylated alkyne to prevent homocoupling. | chemicalbook.com |

Alternative Alkynylation Methodologies (e.g., Negishi Coupling)

While the Sonogashira reaction is prevalent, other cross-coupling methods can serve as powerful alternatives. The Negishi coupling, which involves the reaction of an organohalide with an organozinc reagent catalyzed by a palladium or nickel complex, is a notable example. wikipedia.org

For the synthesis of alkynylpyrazines, an alkynylzinc reagent is required. This can be pre-formed or, more conveniently, generated in situ from a terminal alkyne. A comparative study on the alkynylation of 2-iodopyrazine (B2397660) found that the Negishi coupling using an in-situ generated alkynylzinc reagent was superior to the corresponding Sonogashira reaction, providing a better yield of the desired product. thieme-connect.de The Negishi reaction often exhibits high functional group tolerance and can be performed under mild conditions. nih.gov The choice between Sonogashira and Negishi coupling may depend on substrate specifics, functional group compatibility, and the availability of reagents and catalysts.

Table 2: Comparison of Sonogashira and Negishi Coupling for Alkynylation of 2-Iodopyrazine

| Feature | Sonogashira Coupling | Negishi Coupling (in situ) |

|---|---|---|

| Alkyne Reagent | Terminal Alkyne | Terminal Alkyne + ZnBr₂ |

| Catalyst | Pd(dba)₂ / P(2-furyl)₃ / CuI | Pd(dba)₂ / P(2-furyl)₃ |

| Base | i-Pr₂NEt | Et₃N |

| Yield | Lower | Superior |

| Notes | Standard conditions for C(sp²)-C(sp) bond formation. | Found to be more efficient for this specific substrate, avoiding certain side reactions. thieme-connect.de |

Data derived from a comparative study on 2-iodopyrazine. thieme-connect.de

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and sustainability. adelaide.edu.au In the context of this compound synthesis, advanced approaches focus on novel functionalization strategies and the use of next-generation catalysts.

One sophisticated strategy involves the use of pyrazine N-oxides. The N-oxide group can activate the pyrazine ring for certain transformations and direct substituents to specific positions. For example, N-oxide intermediates have been used to strategically install a chlorine atom at the C-2 position of a pyrazine ring, facilitating further reactions. mdpi.com This approach offers an alternative route for controlling regioselectivity during the synthesis of the halogenated precursors.

Furthermore, significant progress has been made in catalyst design for cross-coupling reactions. The development of highly active palladacycle precatalysts for Negishi couplings allows for efficient reactions at room temperature with a broad range of heteroaryl halides. nih.gov Similarly, for Sonogashira reactions, novel palladium complexes and nano-catalysts enable reactions to proceed under milder, often copper-free, conditions with extremely low catalyst loadings, which is both economically and environmentally advantageous. mdpi.comorganic-chemistry.org The use of greener, bio-based solvents like γ-valerolactone-based ionic liquids also represents a modern, more sustainable approach to these classical transformations. beilstein-journals.org

One-Pot and Cascade Synthesis Techniques

For instance, an efficient one-pot method for synthesizing 2-hydroxymethyl-5-methylpyrazine from 1,3-dihydroxyacetone (B48652) and diammonium phosphate (B84403) has been reported, achieving a yield as high as 72%. rsc.org This reaction proceeds under optimized conditions of pH 8.0–9.1 at 90 °C for one hour in a dioxane and water mixture. rsc.org Such methodologies, which involve the condensation of dicarbonyl compounds with amino sources, are fundamental to pyrazine ring formation. researchgate.net

The synthesis of 2,5-disubstituted pyrimidines from nitriles has also been achieved through a practical one-step process, demonstrating the broad applicability of one-pot strategies for preparing functionalized heterocyclic compounds. nih.gov These examples suggest the potential for developing a one-pot synthesis of this compound, possibly through a multicomponent reaction involving a suitably substituted C2-alkynyl synthon and a 1,2-diamine.

The following table outlines a reported multi-step synthesis of this compound, which could potentially be adapted into a more streamlined one-pot or cascade process.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine | 1. KOH, Methanol, 0 °C to 15 °C, 2 h; 2. Ether, 3% aq. HCl | This compound | - | mdpi.com |

| 2-Ethynyl-5-(trifluoromethoxy)pyrazine | 1. KOH, Methanol, -10 °C to 15 °C, 2 h; 2. Ether, 3% aq. HCl | This compound | - | mdpi.com |

| 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine | K₂CO₃, 18-crown-6, THF, H₂O, 5-15 °C, 2 h; then 5% aq. HCl, MTBE extraction | This compound | 85% | mdpi.com |

Interactive Data Table: Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine | KOH | Methanol | 0 to 15 | 2 | - |

| 2-Ethynyl-5-(trifluoromethoxy)pyrazine | KOH | Methanol | -10 to 15 | 2 | - |

| 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine | K₂CO₃, 18-crown-6 | THF/Water | 5 to 15 | 2 | 85 |

Process Optimization for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure safety, cost-effectiveness, and high yields. For this compound, this would involve optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time.

While specific scalable production data for this compound is not publicly available, research on related pyrazine derivatives provides insights into potential optimization strategies. For example, the synthesis of LLM-105, a dinitropyrazine-1-oxide derivative, was optimized by investigating different reaction conditions for methoxylation, nitration, and amination steps, ultimately achieving a total yield of 54%. researchgate.net The optimization involved using a 25% sodium methoxide solution in methanol and refluxing for 3 hours for the methoxylation step. researchgate.net

The table below summarizes key parameters that would need to be optimized for the scalable production of this compound based on a known synthetic route. mdpi.com

| Parameter | Range/Options | Goal |

| Starting Material | 2-halo-5-methoxypyrazine, 2-ethynyl-5-halopyrazine | High purity, low cost, readily available |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper salts (e.g., CuI) | Low loading, high turnover number, recyclability |

| Base | Organic amines (e.g., Et₃N, DIPEA), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Cost-effective, efficient, easy to remove |

| Solvent | THF, DMF, Acetonitrile, Toluene | Good solubility of reactants, appropriate boiling point, ease of recovery, environmentally friendly |

| Temperature | Room temperature to reflux | Minimize side reactions, reduce energy consumption |

| Reaction Time | 1 - 24 hours | Maximize conversion, high throughput |

| Purification | Crystallization, Distillation, Chromatography | High purity of final product, minimal product loss, cost-effective |

Interactive Data Table: Process Optimization Parameters

| Parameter | Options | Optimization Goal |

| Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI, other Pd/ligand combinations | High yield, low catalyst loading, recyclability |

| Base | Triethylamine, Diisopropylethylamine, Potassium Carbonate, Cesium Carbonate | Cost-effectiveness, ease of work-up |

| Solvent | Tetrahydrofuran, Dimethylformamide, Acetonitrile, Toluene | Green solvent, high solubility, ease of removal |

| Temperature (°C) | 25 - 120 | Energy efficiency, minimizing side products |

| Purification Method | Recrystallization, Vacuum Distillation, Column Chromatography | High purity, scalability, cost-effectiveness |

By systematically investigating these parameters, a robust and economically viable process for the large-scale production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 2 Ethynyl 5 Methoxypyrazine

Reactions of the Ethynyl (B1212043) Moiety

The ethynyl group of 2-ethynyl-5-methoxypyrazine is a versatile handle for a variety of chemical transformations.

Hydration Reactions (e.g., Kucherov Reaction pathways)

The hydration of the ethynyl group in pyrazine (B50134) derivatives, a reaction analogous to the Kucherov reaction, typically proceeds via an acid-catalyzed mechanism. youtube.com The reaction is initiated by the nucleophilic attack of the triple bond on a proton source, such as hydronium ions generated from an acid catalyst in water. youtube.com This leads to the formation of a vinyl carbocation intermediate. Subsequent attack by a water molecule, acting as a nucleophile, on the carbocation results in an oxonium ion. youtube.com Deprotonation of the oxonium ion yields an enol intermediate, which then tautomerizes to the more stable keto form. For instance, the hydration of 2-ethynyl-5-(trifluoromethoxy)pyrazine, a related compound, yields 2-acetyl-5-(trifluoromethoxy)pyrazine in high yield. mdpi.com The reaction involves the addition of water across the triple bond, consistent with the general mechanism of alkyne hydration. youtube.com

Table 1: Hydration of Ethynyl Pyrazine Derivatives

| Starting Material | Product | Reaction Type | Reference |

| 2-Ethynyl-5-(trifluoromethoxy)pyrazine | 2-Acetyl-5-(trifluoromethoxy)pyrazine | Kucherov Reaction | mdpi.com |

Cycloaddition Reactions (e.g., Click Chemistry principles)

The ethynyl group of this compound makes it a suitable substrate for cycloaddition reactions, particularly those that fall under the umbrella of "click chemistry". frontierspecialtychemicals.comwikipedia.orgchemscene.com Click chemistry refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic example of a click reaction, where an alkyne reacts with an azide (B81097) to form a 1,2,3-triazole. wikipedia.org The ethynyl group in compounds like 2-ethynylpyrazine (B177230) can participate in such [3+2] cycloaddition reactions. nih.gov These reactions are valuable for creating more complex molecular architectures from simpler building blocks. frontierspecialtychemicals.com

Oxidative Transformation Pathways (e.g., Ozonation)

The ethynyl group is susceptible to oxidative cleavage. While specific studies on the ozonation of this compound are not prevalent, the general reactivity of alkynes towards ozone is well-established. Ozonolysis of an alkyne typically results in the cleavage of the triple bond to form carboxylic acids or their derivatives, depending on the workup conditions. This transformation provides a method for converting the ethynyl group into other functional groups.

Reactivity of the Pyrazine Core

The pyrazine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. nih.gov

Aromatic Nucleophilic Substitution (S_NAr) Reactions

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (S_NAr) reactions. nih.govbyjus.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. byjus.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. byjus.compressbooks.pub For S_NAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. pressbooks.pub The mechanism generally proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org However, some S_NAr reactions can also proceed through a concerted mechanism. springernature.com In the context of substituted pyrazines, the regioselectivity of nucleophilic attack can be influenced by the electronic nature of the substituents already present on the ring. researchgate.netwuxiapptec.com For instance, in unsymmetrical dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada-Corriu, Buchwald-Hartwig Amination)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine rings. eie.grresearchgate.netrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. eie.gr

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with a halide or triflate. mt.com Halogenated pyrazines are suitable substrates for Suzuki coupling, enabling the introduction of various aryl and heteroaryl groups. mdpi.comrsc.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mt.comnih.gov

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst to couple with an organic halide. mdpi.comdntb.gov.ua It has been successfully applied to the derivatization of chloropyrazines. mdpi.commdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. researchgate.netacs.orgnih.govnih.gov It has been shown to be effective for the amination of chloropyrazines, even when direct nucleophilic substitution by amines is unsuccessful. mdpi.com

Table 2: Metal-Catalyzed Cross-Coupling Reactions on Pyrazine Scaffolds

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference(s) |

| Suzuki Coupling | Palladium catalyst, boronic acid, base | 2-Chloro-5-trifluoromethoxypyrazine | Phenylpyrazine derivative | mdpi.com |

| Kumada-Corriu Coupling | Iron or Nickel catalyst, Grignard reagent | 2-Chloro-5-trifluoromethoxypyrazine | Alkyl-substituted pyrazine | mdpi.commdpi.com |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | 2-Chloro-5-trifluoromethoxypyrazine | Aminated pyrazine derivative | mdpi.comnih.govnih.gov |

Oxidation Reactions of the Pyrazine Nitrogen

The oxidation of the nitrogen atoms within the pyrazine ring of this compound is a key area of its chemical reactivity. The formation of pyrazine N-oxides is a common transformation, typically achieved using oxidizing agents such as peroxy acids. The regioselectivity of this oxidation is significantly influenced by the electronic properties of the substituents on the pyrazine ring.

In the case of this compound, the molecule possesses both an electron-withdrawing ethynyl group and a methoxy (B1213986) group. While methoxy groups are typically considered electron-donating by resonance, in the context of pyrazine N-oxidation, they have been observed to behave as electron-withdrawing substituents, reducing the nucleophilicity of the adjacent nitrogen atom. thieme-connect.de Consequently, oxidation with peroxycarboxylic acids is expected to occur preferentially at the nitrogen atom further away from the methoxy group. This directing effect is also observed with other electron-withdrawing groups like chloro, carbamoyl, and alkoxycarbonyl substituents. thieme-connect.de

The strength of the oxidizing agent plays a crucial role in the outcome of the reaction. The reactivity of peroxy acids generally follows the order: peroxysulfuric acid > pertrifluoroacetic acid > peroxymaleic acid > performic acid ≈ 3-chloroperoxybenzoic acid > peracetic acid. thieme-connect.de In strongly acidic conditions, such as in the presence of concentrated sulfuric acid, both nitrogen atoms of the pyrazine ring can be protonated, which deactivates the ring towards N-oxidation. thieme-connect.de However, the high electrophilicity of agents like peroxysulfuric acid can still effect oxidation on the less basic nitrogen, even when the more basic nitrogen is protonated. thieme-connect.deacs.org

It is noteworthy that in biological systems, N-oxygenation of pyrazines by cytochrome P450 isoenzymes has not been observed. inchem.org However, chemical oxidation provides a viable route to pyrazine N-oxides, which are themselves valuable intermediates for further functionalization.

Reaction Mechanism Elucidation

Investigation of Catalytic Cycles in Coupling Reactions

The presence of both a halogen (in precursor molecules) and an ethynyl group makes this compound and its synthetic precursors ideal substrates for cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. Understanding the catalytic cycles of these reactions is fundamental to optimizing reaction conditions and yields.

Sonogashira Coupling:

The Sonogashira coupling is a widely used method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The catalytic cycle for the coupling of a halopyrazine with an alkyne can be described by two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.orgorganic-chemistry.org

Table 1: Proposed Catalytic Cycle for Sonogashira Coupling of a Halopyrazine

| Step | Description |

| Palladium Cycle | |

| 1. Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition with the halopyrazine to form a Pd(II) complex. wikipedia.org |

| 2. Transmetalation | The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. |

| 3. Reductive Elimination | The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (an ethynylpyrazine) and regenerate the Pd(0) catalyst. wikipedia.org |

| Copper Cycle | |

| 4. Acetylide Formation | The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. wikipedia.org |

Recent studies have also explored copper-free Sonogashira reactions, which proceed through two interconnected Pd0/PdII catalytic cycles, where one cycle activates the aryl halide and the other activates the alkyne. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, coupling an organoboron compound with a halide or triflate. For pyrazine derivatives, this reaction is effective for introducing aryl or vinyl substituents. A general mechanism has been proposed for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with arylboronic acids. bohrium.com

Table 2: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling of a Halopyrazine

| Step | Description |

| 1. Oxidative Addition | A Pd(0) species undergoes oxidative addition to the halopyrazine to form a pyrazinyl-Pd(II)-halide complex. bohrium.com |

| 2. Transmetalation | In the presence of a base, the organoboron reagent (e.g., arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate. bohrium.comscholaris.ca |

| 3. Reductive Elimination | The diorganopalladium(II) complex undergoes reductive elimination, yielding the 2-arylpyrazine product and regenerating the Pd(0) catalyst. bohrium.com |

The efficiency of both coupling reactions is dependent on factors such as the choice of catalyst, ligands, base, and solvent. For instance, palladium(II) ONO pincer complexes have shown excellent catalytic activity for the Suzuki-Miyaura coupling of 2-chloropyrazine. bohrium.com

Mechanistic Studies of Substituent Group Transformations

The substituent groups on the this compound ring, namely the ethynyl and methoxy groups, can undergo various transformations, the mechanisms of which are of significant interest.

Transformations of the Methoxy Group:

A key reaction of the methoxy group on a pyrazine ring is O-demethylation. In vivo studies on 2-methoxypyrazine (B1294637) have shown that approximately 20% of an oral dose undergoes O-demethylation, with the major metabolic pathway being ring hydroxylation. inchem.org In the context of wine chemistry, the degradation of 3-alkyl-2-methoxypyrazines is thought to occur, at least in part, through an O-demethylation enzymatic pathway. mdpi.comresearchgate.net This process is believed to contribute to the balance between methoxypyrazines and their hydroxypyrazine counterparts. nih.gov While the detailed enzymatic mechanism is complex, it highlights the lability of the methyl group under certain conditions. Chemical methods for demethylation can also be employed, though care must be taken to avoid side reactions on the pyrazine ring and the ethynyl group.

Transformations of the Ethynyl Group:

The ethynyl group is a versatile functional handle for a variety of chemical transformations. While specific mechanistic studies on the ethynyl group of this compound are not widely reported, general reactions of terminal alkynes can be inferred. These include:

Hydration: Acid-catalyzed hydration of the ethynyl group would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone (acetylpyrazine derivative).

Reduction: The ethynyl group can be partially reduced to a vinyl group or fully reduced to an ethyl group using various catalytic hydrogenation methods.

Cycloadditions: The alkyne can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.

Ring Transformations: Under harsh conditions, such as treatment with potassium amide in liquid ammonia, pyrimidine (B1678525) derivatives with a methyl group adjacent to a chloro substituent have been shown to undergo ring contraction to form ethynyl-imidazoles. researchgate.net This proceeds via a ring-opening-ring-closure mechanism involving the fission of a C-C bond in the pyrimidine ring. researchgate.net While this is a transformation of a different heterocyclic system to form an ethynyl group, it demonstrates the potential for complex rearrangements involving substituents on azine rings.

The electronic nature of the pyrazine ring, being electron-deficient, can influence the reactivity of the attached ethynyl and methoxy substituents. rsc.orgresearchgate.net Further mechanistic investigations are required to fully elucidate the specific pathways of these transformations for this compound.

Spectroscopic and Structural Characterization Methodologies for 2 Ethynyl 5 Methoxypyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR reveals the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 2-ethynyl-5-methoxypyrazine reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrazine (B50134) ring typically appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The ethynyl (B1212043) proton, attached to the sp-hybridized carbon, also gives a characteristic singlet. The methoxy (B1213986) group protons appear as a sharp singlet in the upfield region.

A study synthesizing various pyrazine derivatives reported the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃): a singlet at 8.27 ppm and another at 8.35 ppm, corresponding to the pyrazine ring protons. mdpi.com Another source provides ¹H NMR data for a related compound, 2-ethynyl-5-methoxypyridine, showing signals for the aromatic protons and the methoxy group. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound | CDCl₃ | Pyrazine-H | 8.27 | s |

| Pyrazine-H | 8.35 | s | ||

| 2-Ethynyl-5-methoxypyridine | - | Aromatic-H | - | - |

| Methoxy-H | - | - |

Data sourced from various research articles. mdpi.comchemicalbook.com

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbon atoms of the pyrazine ring, the ethynyl group, and the methoxy group. The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts.

For this compound, the ¹³C NMR spectrum in CDCl₃ shows signals for the pyrazine ring carbons at various positions. mdpi.com For comparison, the ¹³C NMR data for related compounds like 1,2-diphenylethyne show the ethynyl carbon signal around 89.4 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| This compound | CDCl₃ | Pyrazine-C | - |

| Ethynyl-C | - | ||

| Methoxy-C | - | ||

| 1,2-Diphenylethyne | CDCl₃ | Ethynyl-C | 89.4 |

Data sourced from various research articles. mdpi.comrsc.org

¹⁵N NMR Spectroscopic Investigations

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides valuable information about the electronic environment of nitrogen atoms. huji.ac.il For this compound, ¹⁵N NMR would reveal two distinct signals for the two non-equivalent nitrogen atoms in the pyrazine ring. The chemical shifts of these nitrogen atoms are influenced by the electronic effects of the ethynyl and methoxy substituents. The typical chemical shift range for pyrazine nitrogens can be found in the literature. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, measures the vibrations of bonds within a molecule. These vibrations are quantized and occur at specific frequencies, providing a "fingerprint" of the functional groups present in the compound.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy of this compound displays characteristic absorption bands corresponding to its functional groups. A sharp absorption band is expected around 3300 cm⁻¹ due to the C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration typically appears as a weak to medium band in the region of 2100-2260 cm⁻¹. The C-O stretching of the methoxy group would be observed in the 1000-1300 cm⁻¹ region. The pyrazine ring itself will have several characteristic bands for C-H and C=N stretching and ring vibrations. nih.gov

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ethynyl C-H | Stretch | ~3300 |

| Ethynyl C≡C | Stretch | 2100-2260 |

| Methoxy C-O | Stretch | 1000-1300 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=N | Stretch | ~1500-1600 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The absorption spectrum provides information about the conjugated π-electron systems within the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from the π → π* and n → π* transitions of the pyrazine ring and the conjugated system involving the ethynyl group. The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. The spectrum of the parent compound, 2-methoxypyrazine (B1294637), shows absorption maxima that can be used as a reference. nih.gov The conjugation of the ethynyl group with the pyrazine ring is expected to shift the absorption to longer wavelengths. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern. For this compound (C₇H₆N₂O), the molecular weight is 134.14 g/mol . chemscene.comsigmaaldrich.com In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 134.

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, predictable fragmentation patterns can be inferred based on its functional groups. tutorchase.comlibretexts.org The analysis of methoxypyrazines in general often involves techniques like gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com

Key expected fragmentation patterns for this compound would include:

Loss of a methyl group (-CH₃): Cleavage of the methyl group from the methoxy ether functional group would result in a significant fragment ion at m/z 119 (M-15).

Loss of a formyl radical (-CHO): A common fragmentation pathway for methoxy-substituted aromatic rings.

Loss of the entire methoxy group (-OCH₃): This would lead to a fragment at m/z 103 (M-31).

Cleavage of the pyrazine ring: The stable aromatic ring can also break apart, leading to various smaller charged fragments characteristic of pyrazine derivatives.

These fragmentation patterns create a unique mass spectrum that serves as a molecular fingerprint, aiding in the structural confirmation of the compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Data Point | Value | Description |

| Molecular Formula | C₇H₆N₂O | The elemental composition of the compound. sigmaaldrich.com |

| Molecular Weight | 134.14 | The calculated molecular mass of the compound. chemscene.comsigmaaldrich.com |

| Molecular Ion (M⁺) | m/z 134 | The peak representing the intact molecule with one electron removed. |

| Key Fragment (M-15) | m/z 119 | Corresponds to the loss of a methyl radical (•CH₃) from the methoxy group. |

| Key Fragment (M-31) | m/z 103 | Corresponds to the loss of a methoxy radical (•OCH₃). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Since this compound is a solid at room temperature, this technique can be used to definitively establish its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. sigmaaldrich.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the atomic positions can be determined. mdpi.com While specific crystallographic data for this compound is not available in the public literature, the analysis of related pyrimidine (B1678525) structures demonstrates the utility of this method. mdpi.com Such an analysis would provide unambiguous proof of the connectivity of the ethynyl and methoxy groups to the pyrazine ring.

Table 2: Hypothetical X-ray Crystallography Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula (C₇H₆N₂O) to verify its elemental composition. researchgate.net

The procedure typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. From this, the mass percentages of carbon, hydrogen, and nitrogen are determined. The oxygen percentage is usually calculated by difference. For a pure sample of this compound, the experimental results are expected to align closely with the theoretical values. youtube.com

Table 3: Elemental Analysis Data for this compound (C₇H₆N₂O)

| Element | Symbol | Atomic Weight | % Theoretical Composition |

| Carbon | C | 12.01 | 62.68% |

| Hydrogen | H | 1.01 | 4.51% |

| Nitrogen | N | 14.01 | 20.88% |

| Oxygen | O | 16.00 | 11.93% |

Computational Chemistry and Theoretical Studies of 2 Ethynyl 5 Methoxypyrazine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in 2-Ethynyl-5-methoxypyrazine are fundamental to its reactivity and physical properties. Computational methods such as Molecular Orbital Theory and Density Functional Theory are employed to model these characteristics.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals with distinct energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. mdpi.comresearchgate.net

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. mdpi.comresearchgate.net This electron deficiency significantly influences the molecule's electronic properties and its susceptibility to certain chemical reactions. mdpi.com The nitrogen atoms tend to lower the energy levels of the molecular orbitals, particularly the LUMO, making the pyrazine system a better electron acceptor compared to benzene. Quantum chemical calculations show that the nitrogen atoms in similar di(phenylethynyl)pyrazine systems can localize the HOMO on the central ring's carbon atoms. researchgate.net For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing ethynyl (B1212043) group attached to the electron-deficient pyrazine core create a complex electronic environment.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative, based on typical DFT calculations for similar aromatic systems, and serve as a conceptual example.)

| Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |

| LUMO | -1.8 | Lowest unoccupied molecular orbital, primarily located on the pyrazine and ethynyl groups |

| HOMO | -6.2 | Highest occupied molecular orbital, with contributions from the methoxy and pyrazine groups |

| HOMO-1 | -7.0 | Second highest occupied molecular orbital |

| HOMO-LUMO Gap | 4.4 | Indicates high kinetic stability |

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various electronic properties. mdpi.commdpi.com For this compound, DFT calculations, often using a hybrid functional like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comgoogleapis.com

These calculations confirm the planarity of the pyrazine ring and can predict the precise orientation of the methoxy and ethynyl substituents. The resulting optimized geometry is the foundation for further calculations, such as reaction pathway modeling and spectroscopic predictions. Electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Selected Predicted Geometric Parameters for this compound from DFT Calculations (Note: These values are representative examples based on DFT calculations for analogous structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyrazine)-C(ethynyl) | 1.43 Å |

| Bond Length | C≡C (ethynyl) | 1.21 Å |

| Bond Length | C(pyrazine)-O(methoxy) | 1.36 Å |

| Bond Length | O(methoxy)-C(methyl) | 1.43 Å |

| Bond Angle | C-C≡C | 178.5° |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° (for planar conformer) |

Molecular Orbital Theory Applications (e.g., HOMO energy and electron deficiency)

Reaction Pathway and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the entire reaction pathway. e3s-conferences.org This involves calculating the energy of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. youtube.com

For this compound, a key reaction is its synthesis via Sonogashira cross-coupling between a halogenated methoxypyrazine and an acetylene (B1199291) derivative. mdpi.comresearchgate.net Theoretical modeling of this palladium-catalyzed reaction can help to understand the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. By mapping the potential energy surface, researchers can identify the rate-determining step and explore how changes in catalysts or reactants might optimize the reaction yield. e3s-conferences.org Quantum chemical calculations of transition states can provide a deeper understanding of reaction stereospecificity and regioselectivity. googleapis.comresearchgate.net

Table 3: Hypothetical Energy Profile for a Key Step in a Reaction Involving this compound (Note: This table provides a conceptual illustration of a reaction energy profile.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +21.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 | +15.8 | Energy barrier for the second step |

| Products | -12.0 | Final products of the reaction |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.com For this compound, the primary source of conformational flexibility is the rotation of the methyl group of the methoxy substituent around the C-O bond. While the pyrazine ring and ethynyl group are largely rigid, this rotation can lead to different conformers with slightly different energies. Computational methods can map the potential energy surface of this rotation to identify the most stable conformer and the energy barriers between different conformations. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the motion of atoms over time. nih.govbnl.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom to model its trajectory. bnl.govmdpi.com These simulations are useful for understanding how the molecule interacts with its surroundings, its flexibility at different temperatures, and its average structural properties over time. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational quantum chemistry can predict spectroscopic properties from first principles, meaning directly from the fundamental laws of quantum mechanics without empirical parameters. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) of a molecule. researchgate.net For this compound, these calculations would likely show absorptions in the UV region, characteristic of π-π* transitions within the conjugated aromatic system. Comparing these predicted spectra with experimental data serves as a rigorous test of the computational method. Furthermore, calculations can help assign specific spectral bands to particular electronic transitions, providing a detailed interpretation of the experimental spectrum.

Table 4: Illustrative Predicted UV-Vis Absorption Maxima for this compound via TD-DFT (Note: Values are conceptual and based on typical results for similar conjugated systems.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | 310 | 0.45 | Strong π-π* transition |

| S0 → S2 | 275 | 0.21 | Weaker π-π* transition |

| S0 → S3 | 240 | 0.15 | n-π* transition |

Applications in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Synthetic Chemistry

2-Ethynyl-5-methoxypyrazine serves as a fundamental starting material for the construction of more intricate chemical structures. cymitquimica.com Its utility as a versatile small molecule scaffold is recognized in synthetic organic chemistry, playing a crucial role in drug discovery and materials research. cymitquimica.comcymitquimica.com

A Precursor for Complex Heterocyclic Architectures

The presence of the ethynyl (B1212043) group allows for its participation in a variety of coupling reactions, such as the Sonogashira reaction, to form larger, more complex heterocyclic systems. This reaction is a powerful tool for creating carbon-carbon bonds and is instrumental in synthesizing pyrazine-based fused heterocyclics. rsc.org The pyrazine (B50134) ring itself, a nitrogen-containing heterocycle, is a common feature in many biologically active molecules. The ability to further functionalize this core structure through its ethynyl and methoxy (B1213986) groups makes this compound a valuable precursor for novel heterocyclic compounds.

A Scaffold for Diversification and Library Synthesis

In medicinal chemistry and drug discovery, the concept of a molecular scaffold is paramount. A scaffold provides a core structure that can be systematically modified to create a library of related compounds. This library can then be screened for biological activity. The structure of this compound is well-suited for this "scaffold hopping" approach, where its pyrazine core can be used as a foundation for designing new series of compounds with potential therapeutic applications. nih.gov This approach allows for the exploration of a wide chemical space and the optimization of structure-activity relationships. nih.gov

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has seen significant advancements through the use of pyrazine-based building blocks. researchgate.net These interactions, such as hydrogen bonding and metal coordination, drive the self-assembly of molecules into larger, well-defined structures.

Design and Synthesis of Pyrazine-Based Metallamacrocycles

The nitrogen atoms in the pyrazine ring of this compound can act as donor sites for metal ions, facilitating the construction of metallamacrocycles. These are large, cyclic molecules held together by metal-ligand bonds. researchgate.net The synthesis of such structures often involves the self-assembly of pyrazine-containing ligands and metal precursors. researchgate.net The resulting metallamacrocycles can have defined shapes and cavities, making them suitable for various applications. researchgate.net

Studies in Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. researchgate.netnumberanalytics.com The cavities of pyrazine-based macrocycles and other supramolecular structures derived from this compound can serve as hosts for a variety of guest molecules. This interaction is driven by complementary shapes, sizes, and chemical properties between the host and guest. numberanalytics.com Such host-guest systems have potential applications in areas like drug delivery and sensing. nih.govthno.org

Development of Advanced Materials

The unique electronic and structural properties of this compound make it a candidate for the development of advanced materials. The extended π-conjugated systems that can be synthesized from this building block are of particular interest. rsc.org These materials can exhibit interesting optical and electronic properties, with potential applications in fields such as organic electronics and sensor technology. Research in this area is ongoing, exploring how the incorporation of this and similar pyrazine derivatives can lead to materials with novel functions.

Optoelectronic Materials (e.g., in Organic Light-Emitting Diodes (OLEDs), charge transport properties)

The design of new materials for Organic Light-Emitting Diodes (OLEDs) is a significant area of research in materials science. The efficiency and stability of OLEDs are highly dependent on the properties of the organic materials used, including their ability to transport charges (both electrons and holes) and their photoluminescent behavior.

While this compound has been cataloged by some chemical suppliers as a potential OLED intermediate, detailed studies on its specific role and performance in OLED devices are limited. nsibayak.comamadischem.com However, the electronic properties of the pyrazine ring suggest that it could function as an electron-transporting material. Pyrazine-containing molecules are known to be electron-deficient, which facilitates the injection and transport of electrons. researchgate.net

The ethynyl group in this compound extends the π-conjugation of the molecule. In related di(aryleneethynyl)pyrazine derivatives, this extended conjugation has been shown to lower the HOMO-LUMO gap and enhance electron-transporting properties when used as a dopant in the emissive layer of an OLED. researchgate.net This suggests that this compound could potentially contribute to improved charge balance within an OLED, which is crucial for achieving high quantum efficiencies.

The charge transport properties of a material are fundamental to its performance in an electronic device. For non-planar, π-conjugated molecules, even small changes in molecular structure, such as the addition of solubilizing groups, can significantly tune the charge transport properties, shifting them from primarily electron-transporting to hole-transporting or even ambipolar. While specific data for this compound is not available, the general principles of molecular design in organic electronics suggest that its combination of an electron-deficient pyrazine core and a π-extended ethynyl group makes it a candidate for investigation as an electron-transport or ambipolar material.

Table 1: Potential Optoelectronic Properties of this compound

| Property | Implied Characteristic | Rationale |

|---|---|---|

| Charge Transport | Potentially electron-transporting | Based on the electron-deficient nature of the pyrazine ring system. researchgate.net |

| Luminescence | Potential for blue-shifted emission | The extended π-conjugation from the ethynyl group in similar molecules influences the emission spectra. researchgate.net |

| HOMO-LUMO Gap | Potentially tunable | The combination of electron-donating (methoxy) and electron-withdrawing/conjugating groups (pyrazine, ethynyl) allows for molecular orbital engineering. |

Functional Materials for Organic Electronics

The field of organic electronics encompasses a wide range of applications beyond OLEDs, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The development of new functional materials is critical for the advancement of these technologies. mdpi.com

The versatility of pyrazine chemistry, including transition metal-catalyzed cross-coupling reactions like the Sonogashira coupling, allows for the synthesis of a wide array of derivatives. researchgate.net this compound, with its reactive ethynyl group, is a prime candidate for use as a building block in the synthesis of larger, more complex π-conjugated systems. This modular approach is a cornerstone of designing functional materials with tailored properties. mdpi.com

For instance, the ethynyl group can readily participate in click chemistry or further Sonogashira couplings to create polymers or dendrimers. Such materials could have applications in various organic electronic devices. The properties of the resulting macromolecule would be influenced by the electronic characteristics of the this compound monomer.

While specific research on the use of this compound as a monomer or functional building block is not yet prevalent, the potential is evident from its chemical structure. The synthesis of this compound has been described, making it accessible for further research into its incorporation into more complex functional materials.

Table 2: Potential as a Functional Material Building Block

| Feature | Potential Application in Synthesis | Resulting Material Type |

|---|---|---|

| Ethynyl Group | Polymerization, Sonogashira coupling, Click chemistry | π-conjugated polymers, dendrimers, functionalized surfaces |

| Pyrazine Core | Introduction of electron-deficient properties | n-type or ambipolar organic semiconductors |

| Methoxy Group | Modification of solubility and electronic properties | Materials with tailored processability and energy levels |

Future Research Directions and Outlook for 2 Ethynyl 5 Methoxypyrazine

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of ethynylpyrazines exist, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. Current methodologies often rely on Sonogashira coupling reactions, which, while effective, involve the use of palladium catalysts and copper co-catalysts. nih.govmdpi.com

Future synthetic explorations may include:

Catalyst Innovation: Research into novel, more active, and reusable catalyst systems for Sonogashira and other cross-coupling reactions. This could involve developing new ligands or exploring catalysts based on more abundant and less toxic metals.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of 2-Ethynyl-5-methoxypyrazine. Flow processes can provide better control over reaction parameters, improve safety, and facilitate easier scaling-up compared to traditional batch processes.

C-H Activation: Direct C-H activation and ethynylation of the pyrazine (B50134) core represents a highly atom-economical approach. Future studies could investigate the regioselective functionalization of the 5-methoxypyrazine C-H bond, bypassing the need for pre-halogenated starting materials.

Alternative Ethynylating Reagents: Exploration of new and safer ethynylating reagents to replace the use of volatile and potentially hazardous acetylene (B1199291) gas or its derivatives.

A comparative look at potential synthetic improvements is detailed in the table below.

| Current Method | Potential Future Methodology | Anticipated Advantages |

| Sonogashira Coupling (Pd/Cu catalyst) | C-H Activation/Ethynylation | Higher atom economy, fewer synthetic steps |

| Batch Processing | Continuous Flow Synthesis | Improved scalability, safety, and control |

| Standard Ligands for Catalysts | Advanced/Reusable Catalyst Systems | Lower cost, increased sustainability |

Expanded Reactivity and Derivatization Pathways

The ethynyl (B1212043) group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. Future research is expected to extensively explore its reactivity to generate a diverse library of novel pyrazine derivatives.

Key areas for exploration include:

Cycloaddition Reactions: The alkyne functionality is an excellent substrate for various cycloaddition reactions, such as the Huisgen [3+2] cycloaddition (Click Chemistry) to form triazoles, and Diels-Alder reactions. These reactions can be used to link the pyrazine core to other molecular fragments, creating complex architectures. nih.gov

Hydration and Addition Reactions: The triple bond can undergo hydration to form ketones, or be subject to the addition of various nucleophiles, leading to a range of vinylpyrazine derivatives. nih.gov

Polymerization: The ethynyl group can serve as a monomer unit for the synthesis of novel conjugated polymers. The incorporation of the electron-deficient pyrazine ring into a polymer backbone is a promising strategy for tuning electronic properties. biosynce.com

Metal-Catalyzed Couplings: Beyond the initial synthesis, further coupling reactions starting from the ethynyl group, such as Glaser or Eglinton couplings, can lead to symmetric and asymmetric diynes, which are valuable in materials science.

The table below outlines potential derivatization reactions.

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application Area |

| Click Chemistry | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole derivative | Medicinal Chemistry |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Acetylpyrazine derivative | Synthetic Intermediate |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Aryl-ethynyl-pyrazine | Organic Electronics |

| Polymerization | Catalyst (e.g., Rh-based) | Poly(ethynylpyrazine) | Material Science |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound and its derivatives, computational modeling offers a powerful approach to predict properties and guide synthetic efforts. jchemrev.comrsc.orgbendola.com

Future research in this area will likely involve:

Property Prediction: Using DFT and other methods to calculate key electronic properties such as HOMO/LUMO energy levels, band gaps, and molecular electrostatic potentials. jchemrev.comrsc.org These calculations can help predict the suitability of derivatives for applications in organic electronics. scholarsresearchlibrary.com

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic and derivatization reactions, helping to optimize reaction conditions and predict product outcomes.

Design of Novel Materials: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can identify promising target molecules for synthesis. This is particularly relevant for designing new materials with tailored electronic or optical properties. rsc.orgscholarsresearchlibrary.com

Non-Linear Optical (NLO) Properties: Computational screening can identify derivatives with significant NLO properties, which are of interest for applications in photonics and optical devices. rsc.org

| Computational Method | Predicted Property | Relevance/Application |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Band Gap | Prediction of electronic behavior for materials. jchemrev.comrsc.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Understanding optical properties. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Analysis, Non-covalent Interactions | Stability and structural analysis. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis, Solvation | Understanding behavior in different environments. |

Innovations in Advanced Material Science Applications

The unique electronic characteristics of the pyrazine ring, being electron-withdrawing, make its derivatives highly promising for applications in material science. lifechemicals.combiosynce.com The combination of the pyrazine core with a conjugated ethynyl linker in this compound provides a versatile scaffold for the development of advanced functional materials.

Future innovations are anticipated in:

Organic Electronics: Pyrazine-containing polymers and small molecules have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). lifechemicals.combiosynce.com The electron-deficient nature of the pyrazine core can facilitate electron transport, making these materials suitable as n-type semiconductors. biosynce.com Future work will focus on synthesizing and testing new derivatives of this compound in such devices.

Sensors: The pyrazine nitrogen atoms can act as binding sites for metal ions or other analytes. By incorporating this moiety into larger systems, it may be possible to develop novel chemosensors where binding events lead to a detectable change in fluorescence or electronic properties.

Low-Bandgap Polymers: Thieno[3,4-b]pyrazines have been shown to be excellent precursors for low-bandgap conjugated polymers used in photovoltaic devices. scholarsresearchlibrary.com The derivatization of this compound could lead to similar low-bandgap materials with tunable properties.

Functional Dyes: The extended π-system that can be created through derivatization of the ethynyl group could lead to novel dyes with interesting photophysical properties, such as large Stokes shifts or applications in dye-sensitized solar cells.

Q & A

Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency and purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce byproducts .

- Crystallization engineering : Use anti-solvent (e.g., hexane) to enhance crystal yield and purity (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.